Benzene, 1-azido-2-methyl-

描述

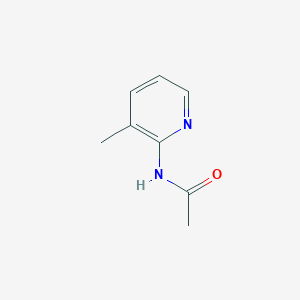

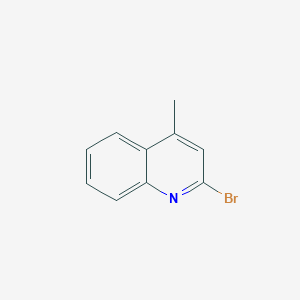

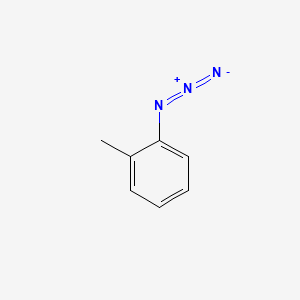

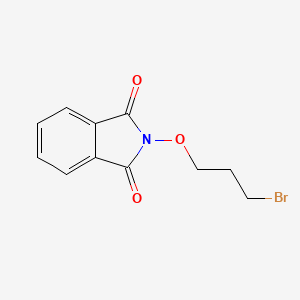

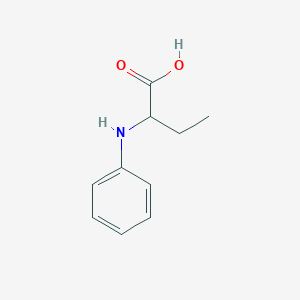

"Benzene, 1-azido-2-methyl-" is a chemical compound that incorporates an azido group (-N₃) and a methyl group (-CH₃) attached to a benzene ring. Azides are known for their application in various chemical syntheses, particularly in the formation of nitrogen-containing compounds, due to their high reactivity.

Synthesis Analysis

The synthesis of azido compounds can involve various methods, including the functionalization of benzene derivatives. For instance, a method for the synthesis of substituted quinolines via electrophilic cyclization of 1-azido-2-(2-propynyl)benzene demonstrates the reactivity of azido groups in complex molecular architectures (Huo, Gridnev, & Yamamoto, 2010).

Molecular Structure Analysis

The molecular structure of azido compounds is characterized by the presence of the azido group, which significantly influences the overall electronic distribution and reactivity of the molecule. X-ray diffraction methods have been employed to elucidate the structures of related azoles, providing insights into the planar arrangements and stability of these compounds due to intramolecular interactions (Maspero, Galli, Masciocchi, & Palmisano, 2008).

Chemical Reactions and Properties

Azido groups are versatile in chemical synthesis, capable of undergoing various reactions such as nucleophilic substitution, cycloadditions, and rearrangements. The synthesis of polymers containing pseudohalide groups by cationic polymerization of 2-methylpropene initiated by azido compounds illustrates the utility of azido groups in polymer chemistry (Rajabalitabar, Nguyen, Chen, & Chéradame, 1995).

科学研究应用

Material Sciences

- Organic azides, including “Benzene, 1-azido-2-methyl-”, are highly versatile compounds in chemistry and material sciences .

- They are used as cross-linkers in material sciences due to their exceptional reactivity .

- The most prominent reaction employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

- Organic azides release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Synthesis of Various Heterocycles

- Organic azides are used in the synthesis of various heterocycles .

- They are used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed reaction conditions .

- These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- The synthetic methods of organic azides include one-pot domino reaction, the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .

Nucleophilic Substitution Reactions

- The azide ion is a great nucleophile in S N 2 reactions .

- Primary and secondary alkyl halides and sulfonates are readily displaced by N3–, resulting in alkyl azides .

- The usual procedure is to use an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) .

Organic Azides as “Masked” Amines

- Organic azides serve as “masked” amines .

- If treated with a reducing agent, such as LiAlH4 or even catalytic hydrogenation (Pd/C, H2), organic azides can be reduced to primary amines, liberating N2 in the process .

- This makes for a very useful route to primary amines from alkyl halides .

Use in Metal-Organic Frameworks (MOFs)

- Organic azides, including “Benzene, 1-azido-2-methyl-”, can be used in the synthesis of MOFs .

- They can be used as linkers to connect metal nodes, creating a porous structure .

- These MOFs have potential applications in gas storage, catalysis, and drug delivery .

Use in Pharmaceutical Industry

- Organic azides have found use as pharmaceuticals .

- For example, AZT (Azidothymidine), a medication used to prevent and treat HIV/AIDS, is an example of a pharmaceutical that contains an azide group .

- The azide group in these compounds can be reduced to an amine under gentle conditions, making it a useful route to primary amines from alkyl halides .

Use in Chemical Biology

- Organic azides can be used as useful probes for studying chemical biology .

- They can be used to introduce a “chemical handle” into a biological molecule, allowing it to be selectively modified or detected .

- This can be useful in a variety of applications, such as the study of protein function, the visualization of cellular structures, or the development of new therapeutic agents .

Use in Metal-Organic Frameworks (MOFs)

属性

IUPAC Name |

1-azido-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGVLNVASIPVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185549 | |

| Record name | Benzene, 1-azido-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-azido-2-methyl- | |

CAS RN |

31656-92-5 | |

| Record name | 1-Azido-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31656-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-azido-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)